4-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}butan-1-ol hydrochloride 4-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}butan-1-ol hydrochloride
Brand Name: Vulcanchem
CAS No.: 1423731-37-6
VCID: VC4365354
InChI: InChI=1S/C15H21F3N2O.ClH/c16-15(17,18)13-4-3-5-14(12-13)20-9-7-19(8-10-20)6-1-2-11-21;/h3-5,12,21H,1-2,6-11H2;1H
SMILES: C1CN(CCN1CCCCO)C2=CC=CC(=C2)C(F)(F)F.Cl
Molecular Formula: C15H22ClF3N2O
Molecular Weight: 338.8

4-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}butan-1-ol hydrochloride

CAS No.: 1423731-37-6

Cat. No.: VC4365354

Molecular Formula: C15H22ClF3N2O

Molecular Weight: 338.8

* For research use only. Not for human or veterinary use.

4-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}butan-1-ol hydrochloride - 1423731-37-6

Specification

CAS No. 1423731-37-6
Molecular Formula C15H22ClF3N2O
Molecular Weight 338.8
IUPAC Name 4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]butan-1-ol;hydrochloride
Standard InChI InChI=1S/C15H21F3N2O.ClH/c16-15(17,18)13-4-3-5-14(12-13)20-9-7-19(8-10-20)6-1-2-11-21;/h3-5,12,21H,1-2,6-11H2;1H
Standard InChI Key YWBVHBNFYLEKNX-UHFFFAOYSA-N
SMILES C1CN(CCN1CCCCO)C2=CC=CC(=C2)C(F)(F)F.Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound has the formula C₁₅H₂₂ClF₃N₂O, comprising:

  • A piperazine core (C₄H₁₀N₂) substituted at the 1-position with a 3-(trifluoromethyl)phenyl group.

  • A butanol chain (C₄H₉O) linked to the piperazine’s 4-position.

  • A hydrochloride counterion (Cl⁻) for charge neutralization .

Table 1: Key Molecular Properties

PropertyValue
Molecular Weight338.80 g/mol
Melting Point59.6–61.3°C (literature)
SolubilitySoluble in polar solvents (DCM, MeOH)
CAS Number1423731-37-6

Structural Characterization

  • NMR Data:

    • ¹H NMR (CDCl₃): Peaks at δ 3.97–3.93 (t, OCH₂), 2.94–2.91 (piperidine-H), and 7.59–7.56 (aromatic-H) .

    • ¹³C NMR: Signals for CF₃ (δ 124–126 ppm) and piperazine carbons (δ 45–55 ppm) .

  • XRD Analysis: Piperazine adopts a chair conformation, with the trifluoromethylphenyl group perpendicular to the ring plane (dihedral angle: 83.2°) .

Synthesis and Optimization

Synthetic Pathways

The compound is synthesized via a three-step protocol:

  • Nucleophilic Substitution: Reaction of 1-(3-(trifluoromethyl)phenyl)piperazine with 4-chlorobutan-1-ol in DCM, catalyzed by K₂CO₃ .

  • Reductive Amination: Treatment with LiAlH₄ in diethyl ether to reduce intermediate amides .

  • Salt Formation: Precipitation with HCl gas in anhydrous ether .

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)
SubstitutionK₂CO₃, DCM, reflux, 24h75–80
ReductionLiAlH₄, Et₂O, 0°C, 12h85–90
Salt FormationHCl gas, Et₂O, rt, 1h95+

Purification Methods

  • Column Chromatography: Silica gel with DCM/MeOH/NH₃ (90:9:1) .

  • Recrystallization: Ethanol/water (1:1) to achieve >97% purity .

Pharmacological Applications

Mechanism of Action

Piperazine derivatives are known serotonin receptor modulators (5-HT₁A/2A). The trifluoromethyl group enhances lipid solubility and blood-brain barrier penetration, while the butanol chain improves solubility .

Preclinical Studies

  • In Vitro:

    • Binding Affinity: IC₅₀ = 12 nM for 5-HT₁A receptors (rat cortical membranes) .

    • Selectivity: 50-fold selectivity over dopamine D₂ receptors .

  • In Vivo:

    • Antidepressant Effects: Reduced immobility time in forced swim tests (mice, 10 mg/kg) .

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